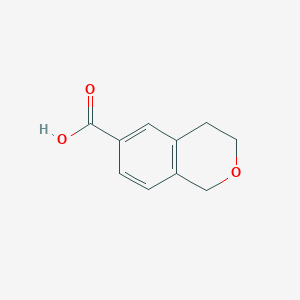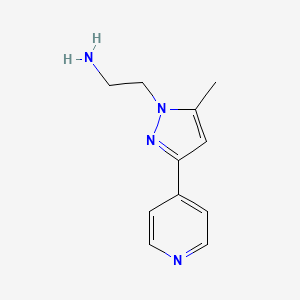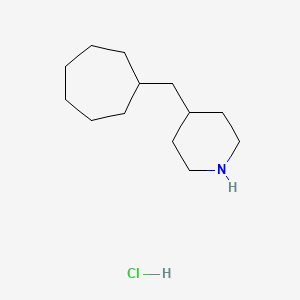
4-(Cycloheptylmethyl)piperidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .
Molecular Structure Analysis
The molecular structure of “4-(Cycloheptylmethyl)piperidine hydrochloride” consists of a piperidine ring attached to a cyclohexane ring via a methyl group. The compound has a molecular formula of C13H23ClN.
Wissenschaftliche Forschungsanwendungen
Neurobiology and Pharmacology
4-(Cycloheptylmethyl)piperidine hydrochloride, related to compounds like phencyclidine, demonstrates complex pharmacological actions. Research indicates that at subanesthetic doses, it alters central nervous system reactivity to sensory inputs across various neural levels. Its effects on metabolic processes may involve mechanisms similar to other psychotomimetic or anesthetic drugs, hinting at a unique spectrum of pharmacological activity that could have implications for understanding drug interactions with the central nervous system (Domino, 1964).
Anticholinergic Effects and Organ Protection
Penehyclidine hydrochloride, another compound in the same class, is widely used clinically, particularly in China, for its anticholinergic properties. It is an effective reversal agent in cases of organic phosphorus poisoning and is utilized as a preanesthetic medication. Its advantages include fewer side effects compared to other anticholinergic agents, and it has shown protective effects on various organs such as the heart, lungs, and brain, indicating potential wider applications in clinical medicine (Wang, Gao, & Ma, 2018).
Antipsychotic and Mood Disorder Treatments
Compounds structurally related to 4-(Cycloheptylmethyl)piperidine hydrochloride, like lurasidone, are used in the treatment of psychotic and mood disorders. Lurasidone's efficacy in acute bipolar depression and schizophrenia showcases the therapeutic potential of this class of compounds in addressing complex mental health conditions (Pompili et al., 2018).
Chemical and Pharmacological Studies of Piperidine Alkaloids
The piperidine structure, a core component of 4-(Cycloheptylmethyl)piperidine hydrochloride, is found in various natural and synthetic compounds with significant medicinal importance. Research has focused on the broad therapeutic applications of piperidine alkaloids, including their roles in drug discovery for treating numerous diseases, illustrating the versatility and potential of this chemical structure in medicinal chemistry (Singh et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-(cycloheptylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-4-6-12(5-3-1)11-13-7-9-14-10-8-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQHNFPVJKZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cycloheptylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



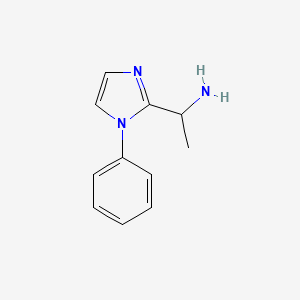
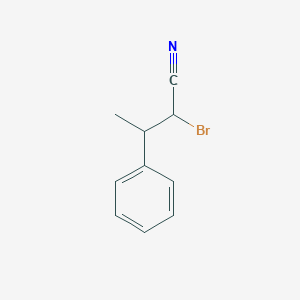
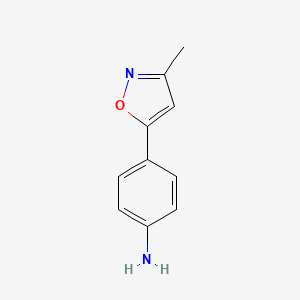
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

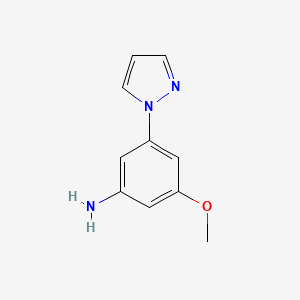
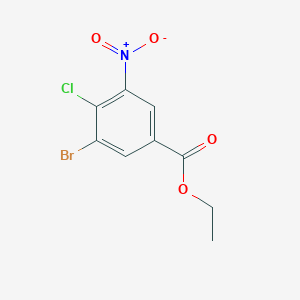
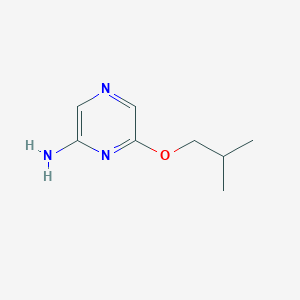

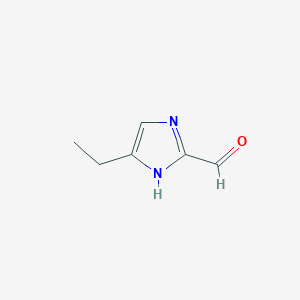
![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)
